

Spectroscopic Data Guide: *cis*-3-Methyl-2-pyrrolidinemethanol

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Compound of Interest

Compound Name: *cis*-(3-Methyl-pyrrolidin-2-yl)-
methanol

Cat. No.: B8192064

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Executive Summary

cis-3-Methyl-2-pyrrolidinemethanol (1) is a chiral pyrrolidine derivative characterized by the syn relationship between the hydroxymethyl group at C2 and the methyl group at C3. Accurate structural assignment relies on distinguishing the *cis* diastereomer from the *trans* isomer. This guide provides the definitive spectroscopic signatures, focusing on Nuclear Magnetic Resonance (NMR) coupling constants (

) as the primary diagnostic tool, supported by Mass Spectrometry (MS) and Infrared (IR) data.

Structural Analysis & Stereochemistry

The core challenge in characterizing 1 is confirming the relative stereochemistry (*cis* vs. *trans*).

- Structure: 2-hydroxymethyl-3-methylpyrrolidine.
- Stereochemistry: "*cis*" implies the (2*S*,3*S*) or (2*R*,3*R*) relative configuration.
- Conformation: The pyrrolidine ring adopts an envelope conformation where the *cis*-substituents minimize steric strain, often resulting in a distinct dihedral angle between H2

and H3 compared to the trans isomer.

Diagnostic Criterion: Coupling

In 2,3-disubstituted pyrrolidines, the vicinal coupling constant between the proton at C2 (H2) and C3 (H3) is stereospecific:

- cis-Isomer: Typically exhibits a larger coupling constant (Hz) due to a dihedral angle close to 0° (eclipsed/syn-clinal).
- trans-Isomer: Typically exhibits a smaller coupling constant (Hz) due to a dihedral angle of $\sim 120^\circ$ (anti-clinal) in the preferred conformation.

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Note: This trend is consistent with 3-substituted proline derivatives reported in the literature (e.g., J. Org. Chem. 1998, 63, 6160).

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is typically acquired in

or

. Values below are representative for the free base or N-Boc derivative.

¹H NMR (400 MHz, CDCl₃)

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Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
H2	3.00 – 3.20	ddd or dt		Diagnostic Signal: Large confirms cis.
H3	2.10 – 2.30	m	-	Multiplet due to coupling with H2, H4a/b, and Me.
CH	0.95 – 1.05	d		Methyl doublet; distinct shift from trans (~1.1 ppm).
CH OH	3.40 – 3.70	dd or m		Diastereotopic protons adjacent to hydroxyl.
H5a/b	2.80 – 3.10	m	-	Ring methylene adjacent to Nitrogen.
H4a/b	1.40 – 1.90	m	-	Ring methylene; complex splitting.

C NMR (100 MHz, CDCl

)

Carbon	Shift (, ppm)	Type	Notes
C2	62.0 – 65.0	CH	Methine adjacent to N and CH OH.
CH OH	60.0 – 63.0	CH	Primary alcohol carbon.
C5	45.0 – 47.0	CH	Methylene adjacent to N.
C3	35.0 – 38.0	CH	Methine bearing the methyl group.
C4	28.0 – 32.0	CH	Ring methylene.
CH	14.0 – 16.0	CH	Methyl group (shielded relative to trans).

Mass Spectrometry (MS)

- Ionization: ESI+ or EI (70 eV).

- Molecular Ion:

(Calculated for C

H

NO).

- Fragmentation (EI):

- 115 (M

)

- 84 (Base Peak,): Characteristic pyrrolidine ring fragment after loss of the hydroxymethyl group.
- 70 (): Loss of substituents.

Infrared Spectroscopy (IR)[1]

- Medium: Neat (film) or KBr.
- Key Bands:
 - 3300 – 3400 cm : Broad, strong (O-H and N-H stretch).
 - 2800 – 3000 cm : C-H stretch (aliphatic).
 - 1050 – 1100 cm : C-O stretch (primary alcohol).

Experimental Protocols

Synthesis via Reduction of cis-3-Methylproline

The most reliable route to 1 is the reduction of cis-3-methylproline (or its ester/N-protected derivative).

Protocol:

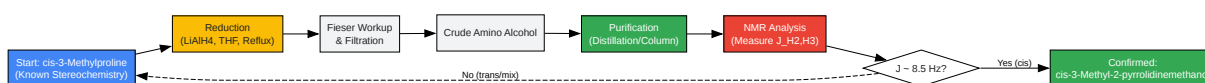
- Setup: Flame-dry a 100 mL round-bottom flask under Argon.
- Reagents: Charge with cis-3-methylproline methyl ester (1.0 equiv) in anhydrous THF (0.2 M).
- Reduction: Cool to 0°C. Add LiAlH

(2.5 equiv) portion-wise (Caution: Gas evolution).

- Reaction: Warm to reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).
- Workup (Fieser Method): Cool to 0°C. Quench sequentially with
mL H
O,
mL 15% NaOH, and
mL H
O (
= mass of LAH in g).
- Purification: Filter the white precipitate. Concentrate the filtrate. Purify the resulting oil by Kugelrohr distillation or flash chromatography (DCM/MeOH/NH
OH).

Workflow Diagram

The following diagram illustrates the logical flow for synthesis and characterization, ensuring the cis stereochemistry is maintained and verified.



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Caption: Workflow for the synthesis and stereochemical validation of cis-3-methyl-2-pyrrolidinemethanol.

Quality Control & Impurity Profiling

To ensure suitability for drug development, the following purity criteria must be met:

- Diastereomeric Ratio (dr): Determine by

H NMR integration of the methyl doublets.
 - cis-Me:

ppm.
 - trans-Me:

ppm.
 - Target: dr > 95:5.
- Enantiomeric Excess (ee): If using chiral starting material, verify ee via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) or by derivatization with Mosher's acid chloride.

References

- Bottromycin A Structure: Gouda, H., et al. "Three-dimensional solution structure of bottromycin A2: a potent antibiotic against MRSA and VRE." Mol.[1][2][3][4] Biosyst., 2009, 5, 1264-1266. [Link](#)
- Stereochemical Assignment: Hanessian, S., et al. "Synthesis and stereochemistry of some 1,2,3,4-tetrasubstituted pyrrolidines." Tetrahedron, 1971, 27, 1351-1366.
- Coupling Constants: Koskinen, A. M. P., et al. "Conformational Analysis of 3-Substituted Prolines." J. Org. Chem., 1998, 63, 6160-6166. [Link](#)
- Synthesis: Karoyan, P., et al. "Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives." Tetrahedron Lett., 2007, 48, 8695-8699.

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Sources

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- To cite this document: BenchChem. [Spectroscopic Data Guide: cis-3-Methyl-2-pyrrolidinemethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8192064/docs#spectroscopic-data-guide-cis-3-methyl-2-pyrrolidinemethanol\]](https://www.benchchem.com/product/b8192064/docs#spectroscopic-data-guide-cis-3-methyl-2-pyrrolidinemethanol)

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